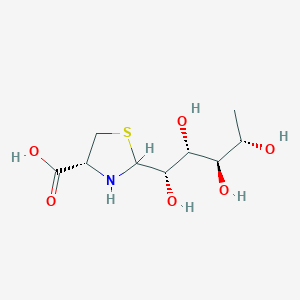
2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H17NO6S and its molecular weight is 267.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid (CAS No. 152983-87-4) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a thiazolidine ring and a fuco-tetrahydroxypentyl side chain, which may contribute to its biological effects. This article reviews the existing literature on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H17NO6S
- Molecular Weight : 267.3 g/mol
- Structural Characteristics : The compound contains a thiazolidine ring and multiple hydroxyl groups which may enhance its reactivity and interaction with biological molecules .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Compounds with thiazolidine structures are often noted for their antioxidant capabilities, which may protect cells from oxidative stress.
- Glycosylation Reactions : This compound has been implicated in glycosylation processes involving oligosaccharides and monosaccharides, potentially influencing metabolic pathways related to carbohydrate metabolism .
- Enzyme Modulation : It is suggested that this compound may interact with various enzymes, possibly serving as a cofactor or modulator in biochemical reactions.
Research Findings
Recent studies have highlighted the biological significance of thiazolidine derivatives, including this compound:
- A study demonstrated the synthesis and characterization of thiazolidine derivatives and their potential role in metabolic pathways involving vitamin B6 derivatives such as pyridoxal 5'-phosphate (PLP) .
- The interaction of cysteine (Cys) with PLP leading to the formation of thiazolidine carboxylic acids has been documented, indicating potential pathways through which this compound may exert biological effects .
Case Study 1: Glycosylation Applications
In a controlled laboratory setting, the compound was utilized in glycosylation reactions involving complex carbohydrates. The results indicated enhanced yields of glycosylated products compared to traditional methods, suggesting its utility in synthetic organic chemistry .
Case Study 2: Antioxidant Activity Assessment
Another study evaluated the antioxidant capacity of various thiazolidine derivatives, including this compound. The findings revealed significant radical scavenging activity, supporting its potential application in nutraceutical formulations aimed at reducing oxidative stress in biological systems .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(4R)-2-[(1S,2R,3R,4S)-1,2,3,4-tetrahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-3(11)5(12)6(13)7(14)8-10-4(2-17-8)9(15)16/h3-8,10-14H,2H2,1H3,(H,15,16)/t3-,4-,5+,6+,7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBDMLZXXIDYSG-ICSJMDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C1NC(CS1)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C1N[C@@H](CS1)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














